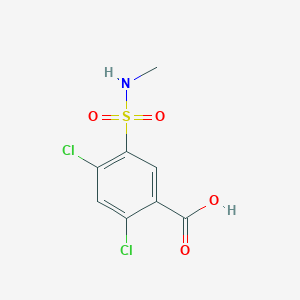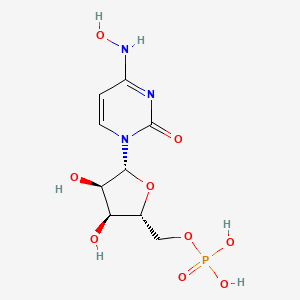
N'-(Chloroacetyl)-4-fluorobenzohydrazide
Vue d'ensemble
Description
“N’-(Chloroacetyl)-4-fluorobenzohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a chlorinated acyl chloride . This group is a bifunctional compound, making it a useful building block chemical . The compound also contains a fluorobenzohydrazide group, which is a derivative of benzohydrazide with a fluorine atom attached to the benzene ring.
Synthesis Analysis
The synthesis of “N’-(Chloroacetyl)-4-fluorobenzohydrazide” could involve the reaction of a fluorobenzohydrazide with chloroacetyl chloride. A study on the synthesis of N-chloroacetyl-2,6-diarylpiperidin-4-ones showed that N-chloroacetylation of amines can be achieved rapidly in a phosphate buffer within 20 minutes . This process represents a metal-free, green chemical synthesis under neutral conditions .
Molecular Structure Analysis
The molecular structure of “N’-(Chloroacetyl)-4-fluorobenzohydrazide” would be characterized by the presence of a chloroacetyl group and a fluorobenzohydrazide group. The chloroacetyl group would have a molecular formula of C2H2Cl2O . The exact structure of the compound would need to be confirmed by physicochemical properties and spectroanalytical data such as NMR and IR .
Applications De Recherche Scientifique
Fluorescent Labeling of Proteins
N'-(Chloroacetyl)-4-fluorobenzohydrazide and related compounds are utilized in the fluorescent labeling of proteins. A method using 4-chloro-7-nitrobenzofurazan (NBD-Cl) has been developed to distinguish protein N-terminal acetylation status, which is crucial in protein analysis and quantification. This method enables the selective reaction with unacetylated proteins at neutral pH, providing high fluorescence. It's particularly effective for reliable detection at micromolar concentrations of proteins (Bernal-Perez, Prokai, & Ryu, 2012).
Spectrophotometric and Spectrofluorimetric Analysis of Pharmaceuticals
NBD-Cl, a related compound, is widely used as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines. It's applicable in spectrophotometry and spectrofluorimetry techniques for drug analysis in pharmaceutical and real samples. This showcases its role in quality control and drug analysis (Elbashir, Suliman, & Aboul‐Enein, 2011).
Synthesis and Characterization of Metal Complexes with Antibacterial Activity
Derivatives of N'-(Chloroacetyl)-4-fluorobenzohydrazide have been synthesized and characterized for creating metal complexes. These compounds exhibit significant antibacterial activities against various bacteria and fungi. The presence of fluorine groups in these compounds enhances their antibacterial properties (He et al., 2018).
Catalytic Oxidation Properties
The compound has been used in the preparation of metal complexes studied for catalytic oxidation properties. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from this compound have been examined for catalytic properties on certain olefins, indicating its potential in chemical synthesis and industrial applications (Liu et al., 2020).
Synthesis of Zinc(II) and Mercury(II) Complexes with Antimicrobial Properties
The synthesis of zinc(II) and mercury(II) complexes based on derivatives of N'-(Chloroacetyl)-4-fluorobenzohydrazide has been reported. These complexes have been evaluated for their in vitro antibacterial activities against various bacterial strains, showing different growth-inhibitory activities based on their structural features (OmarAli et al., 2020).
Third-Order Nonlinear Optical Properties
Investigations into the third-order nonlinear optical properties of certain derivatives of N'-(Chloroacetyl)-4-fluorobenzohydrazide have been conducted. These studies involve synthetic compounds characterized by various spectroscopic techniques and computational methods, providing insights into their potential applications in nonlinear optics and materials science (Latha et al., 2021).
Safety and Hazards
The safety and hazards associated with “N’-(Chloroacetyl)-4-fluorobenzohydrazide” would likely be influenced by the properties of its constituent groups. Chloroacetyl chloride, for example, is considered hazardous and can cause severe skin burns and eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
Compounds with an n-terminal 2-chloroacetyl group have been shown to undergo thioether macrocyclization with cysteine residues in peptides . This reaction could potentially alter the structure and function of target proteins, leading to changes in cellular processes .
Biochemical Pathways
The potential inhibition of wrn helicase could disrupt dna repair and replication pathways, leading to genomic instability . Additionally, the thioether macrocyclization could affect protein folding and function, potentially impacting multiple biochemical pathways .
Result of Action
Based on the potential targets and mode of action, this compound could potentially induce genomic instability and alter protein function, which could have various downstream effects on cellular processes .
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)-4-fluorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYATDNOKDVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Methylphenoxy)ethyl]piperazine dihydrochloride](/img/structure/B3383746.png)






![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)

![2-[(E)-4-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B3383804.png)


